molecular formula C13H24N2O3 B13918899 Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate

Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate

Cat. No.: B13918899
M. Wt: 256.34 g/mol
InChI Key: PTBXCZWTRKBYAJ-UHFFFAOYSA-N
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Description

Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl carbamate group and a 2,3-dimethylbutanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-piperidinol with 2,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(2,3-dimethylbutanoyl)piperidine. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-(2,3-dimethylbutanoyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,3-dimethylbutanoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

methyl N-[3-(2,3-dimethylbutanoyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-9(2)10(3)11(16)13(15-12(17)18-4)6-5-7-14-8-13/h9-10,14H,5-8H2,1-4H3,(H,15,17)

InChI Key

PTBXCZWTRKBYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)C1(CCCNC1)NC(=O)OC

Origin of Product

United States

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